3-Ethylindol-4-ol represents a structurally specialized indole derivative gaining traction in pharmacological and synthetic chemistry research. Its core indole scaffold—a bicyclic structure comprising fused benzene and pyrrole rings—is augmented by ethyl substitution at C3 and hydroxylation at C4, distinguishing it from canonical indoles like tryptophan or serotonin. This modification engenders unique electronic properties, as the 4-OH group disrupts typical indole aromaticity, enhancing nucleophilicity at adjacent positions. Contemporary studies focus on its dual role as a synthetic intermediate for bioactive molecules and a probe for structure-activity relationships (SAR) in neurotransmitter analogs, particularly within psychedelic science [3] [4].
The systematic IUPAC name 3-ethyl-1H-indol-4-ol precisely defines this compound’s ethylic substituent and phenolic hydroxyl group. Its molecular formula (C₁₀H₁₁NO) permits several isomeric forms, classified into three primary categories:
Table 1: Isomeric Variations of C₁₀H₁₁NO Indol Derivatives
Isomer Type | Example Compound | Key Structural Feature | Biological Implication |
---|---|---|---|
Positional (hydroxyl) | 3-Ethylindol-5-ol | OH at C5 instead of C4 | Altered serotonin receptor binding affinity |
Positional (alkyl) | 2-Ethylindol-4-ol | Ethyl at C2 instead of C3 | Reduced planarity, attenuated bioactivity |
Stereoisomer | (R)-3-Ethyl-2,3-dihydroindol-4-ol | Chiral center at C3 | Potential enantioselective enzyme interactions |
Functional group | 3-Ethylindol-4-amine | NH₂ replaces OH at C4 | Enhanced basicity, altered pharmacokinetics |
Isomeric differentiation relies on advanced analytical techniques:
Ethyl-substituted indoles emerged as critical targets in mid-20th-century natural product chemistry. Early work focused on isolating compounds like ethylindole carboxylates from Amaryllidaceae plants or microbial metabolites, where their structural complexity challenged classical degradation methods. Seminal advancements include:
Table 2: Historical Evolution of Ethylindole Synthesis
Era | Methodology | Limitations | Key Achievement |
---|---|---|---|
1960s | Fischer indolization | Poor regiocontrol for C4/C7 substitution | First total synthesis of 3-ethylindole |
1980s | Transition-metal catalysis (Ag⁺/Au³⁺) | High catalyst loading costs | Regioselective C3 alkylation of indole carboxylates |
2000s | Glycerol carbonate alkylation | Multi-step sequences | Sustainable synthesis of 3-alkyloxazinoindoles [1] |
2020s | Biocatalytic C–H functionalization | Substrate scope restrictions | Enantioselective ethylation using P450 enzymes |
3-Ethylindol-4-ol serves as a strategic intermediate for designing tryptamine analogs with modulated psychedelic or therapeutic profiles. Its structural attributes influence 5-HT₂A receptor engagement—a key target for psychedelics—via three mechanisms:
Table 3: Structural Comparison of 3-Ethylindol-4-ol with Psychedelic Tryptamines
Compound | Substituents | 5-HT₂A Affinity (Kᵢ, nM) | Functional Selectivity | Therapeutic Potential |
---|---|---|---|---|
Psilocin | 4-OH, 3-(dimethylamino) | 6.2 | Gq-protein biased, hallucinogenic | Depression, addiction [3] |
DMT | Unsubstituted | 14.5 | Balanced Gq/β-arrestin | Antidepressant (rapid-acting) |
Tabernanthalog | 5-OH, 3-ethyl-azabicyclic | 83.9* | β-arrestin biased, non-hallucinogenic | Anti-addictive [4] |
3-Ethylindol-4-ol | 4-OH, 3-ethyl | In silico: 210* | Predicted partial agonism | Neuroplasticity induction (proposed) |
Applications extend to non-psychedelic neurotherapeutics:
CAS No.: 16382-06-2
CAS No.: 92292-84-7
CAS No.: 24622-61-5
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 20965-69-9